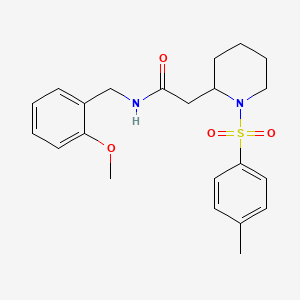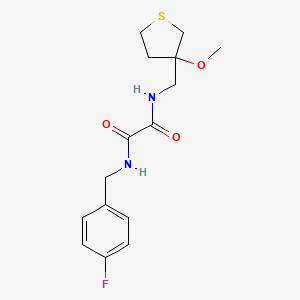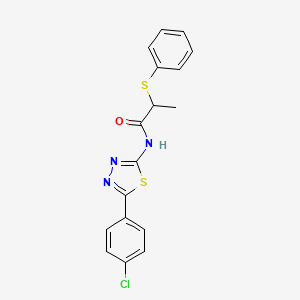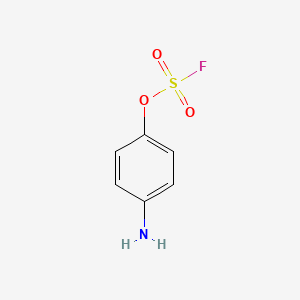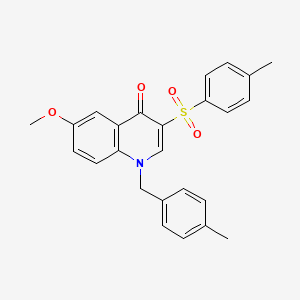![molecular formula C19H20N4O2 B2357543 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole CAS No. 334974-35-5](/img/structure/B2357543.png)
4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole” is a key intermediate in the synthesis of triazole medicines, such as itraconazole, which are used in curing deep department fungal infections . It is an inhibitor of endothelial cell proliferation .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of a novel compound via a three-step protocol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . Single crystals were developed for some of the synthesized compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, the reaction mixture was left for 24 hours at room temperature, leading to the spontaneous precipitation of the reaction product .Wissenschaftliche Forschungsanwendungen
1. Potential Treatment for Cognitive Disorders
- A series of indole derivatives, including those similar to the specified compound, were synthesized and evaluated as ligands for the 5-HT6 receptor. These compounds showed promising in vitro binding affinity, selectivity, and activity in animal models of cognition, indicating potential use in treating cognitive disorders (Nirogi et al., 2016).
2. Antimicrobial and Antibacterial Activities
- Novel oxazolidinone-indole carboxylate hybrids, structurally related to the compound , were synthesized and exhibited significant antibacterial activities. These hybrids could be potential candidates for antibacterial drugs (Gong Ping, 2008).
- Certain indole-based derivatives have been shown to possess cytotoxic activities against human tumor cell lines, suggesting their potential in cancer treatment (Meriç Köksal Akkoç et al., 2012).
3. Potential in Parkinson’s Disease Treatment
- Compound KAD22, structurally similar to the specified compound, was designed as a potential dopamine D2 receptor agonist with antioxidant activity for the treatment of Parkinson’s disease. It showed potent antioxidant activity, although it did not exhibit affinity to the dopamine D2 receptor (A. Kaczor et al., 2021).
Wirkmechanismus
While the exact mechanism of action for “4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole” is not specified in the retrieved papers, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have exhibited significant activity against Mycobacterium tuberculosis H37Ra .
Zukünftige Richtungen
The future directions for “4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole” could include further development and evaluation of its potential therapeutic applications. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Eigenschaften
IUPAC Name |
4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-23(25)16-4-1-3-15(13-16)14-21-9-11-22(12-10-21)19-6-2-5-18-17(19)7-8-20-18/h1-8,13,20H,9-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQUVUATGFAKAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC4=C3C=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319777 |
Source


|
| Record name | 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672102 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
334974-35-5 |
Source


|
| Record name | 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

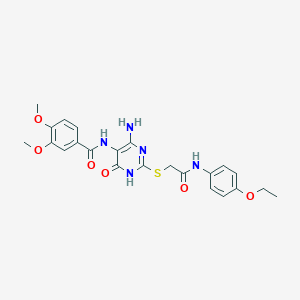

![1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357463.png)
![1-(4-Butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea](/img/structure/B2357465.png)
![2-cyclopentyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2357466.png)
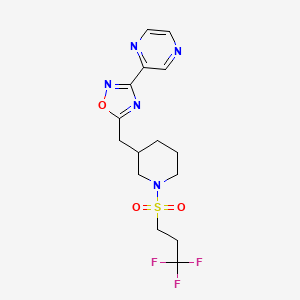
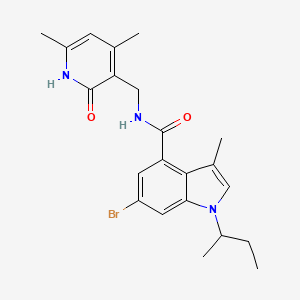
![N-[(4,4-Dimethylcyclohexyl)methyl]-N-[2-(1-methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2357472.png)
